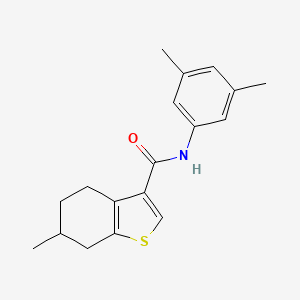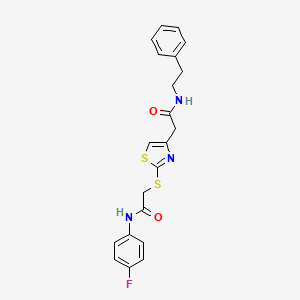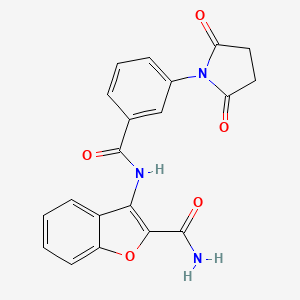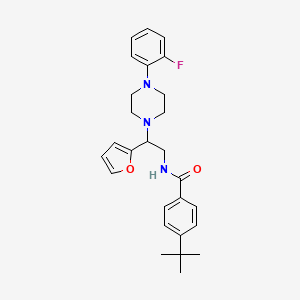![molecular formula C17H11ClF6N2O2 B2630759 (3E)-4-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1,1,1-trifluoropent-3-en-2-one CAS No. 338402-18-9](/img/structure/B2630759.png)
(3E)-4-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1,1,1-trifluoropent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-4-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1,1,1-trifluoropent-3-en-2-one is a complex organic compound characterized by its unique chemical structure. This compound features a trifluoromethyl group, a pyridine ring, and a trifluoropent-3-en-2-one moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1,1,1-trifluoropent-3-en-2-one typically involves multiple steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the coupling of the phenylamino and trifluoropent-3-en-2-one moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-4-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1,1,1-trifluoropent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(3E)-4-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1,1,1-trifluoropent-3-en-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Medicine: Research investigates its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3E)-4-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1,1,1-trifluoropent-3-en-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in significant biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: A compound with a similar pyridine ring structure.
Domiphen bromide: Another compound with structural similarities, used in different applications.
Uniqueness
(3E)-4-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1,1,1-trifluoropent-3-en-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and trifluoropent-3-en-2-one moieties contribute to its high reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
(E)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-1,1,1-trifluoropent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF6N2O2/c1-9(6-14(27)17(22,23)24)26-12-4-2-3-5-13(12)28-15-11(18)7-10(8-25-15)16(19,20)21/h2-8,26H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCVUODXGDMBJP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2630680.png)


![1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2630686.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2630688.png)

![7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2630691.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2630693.png)

![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2630695.png)
![3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2630697.png)

![methyl (2E)-3-methyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2630699.png)
